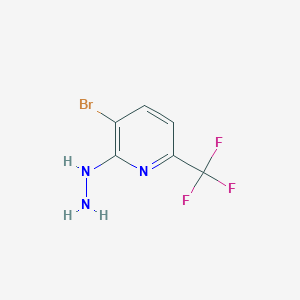
3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyridine, followed by bromination and hydrazination steps . The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent bromination and hydrazination steps are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Bromo-2-hydrazinyl-6-(trifluoromethyl)pyridine include:
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
- 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydrazinyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for the development of new agrochemicals, pharmaceuticals, and specialty materials .
Eigenschaften
Molekularformel |
C6H5BrF3N3 |
|---|---|
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
[3-bromo-6-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-1-2-4(6(8,9)10)12-5(3)13-11/h1-2H,11H2,(H,12,13) |
InChI-Schlüssel |
UBNDLHAKKPIGID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















